molecular formula C15H25NO4 B12316099 Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate

Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate

Katalognummer: B12316099
Molekulargewicht: 283.36 g/mol
InChI-Schlüssel: XBPKUFSBLMYIJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a formyl group, and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Formyl Group: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the morpholine derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Addition of the Tert-butyl Ester: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in studies to understand the interactions of morpholine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The morpholine ring can interact with biological membranes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 2-methylbut-3-yn-2-yl carbonate: Similar in structure but lacks the morpholine ring and formyl group.

    Tert-butyl (2-methylbut-3-yn-2-yl)carbamate: Contains a carbamate group instead of a formyl group.

Uniqueness

Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is unique due to the presence of both a morpholine ring and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C15H25NO4

Molekulargewicht

283.36 g/mol

IUPAC-Name

tert-butyl 2-formyl-2-(3-methylbut-2-enyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H25NO4/c1-12(2)6-7-15(11-17)10-16(8-9-19-15)13(18)20-14(3,4)5/h6,11H,7-10H2,1-5H3

InChI-Schlüssel

XBPKUFSBLMYIJR-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1(CN(CCO1)C(=O)OC(C)(C)C)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.